molecular formula C29H25N5O2S B303513 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide

2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide

Cat. No. B303513
M. Wt: 507.6 g/mol
InChI Key: XINCKTQJRNYMRW-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and apoptosis. Additionally, it has been found to inhibit the production of various inflammatory cytokines and to possess antimicrobial activity against various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

The use of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide in lab experiments offers several advantages, including its potent anti-cancer activity, anti-inflammatory and antimicrobial properties, and its ability to modulate the expression of various genes involved in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

For the research on 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide include further studies on its mechanism of action, optimization of its dosage and administration route, and its potential applications in other fields, such as infectious diseases and inflammation. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves a multi-step process. The first step involves the synthesis of 4-(dimethylamino)benzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-chloro-N-(3-quinolinyl)acetamide to form the final product.

Scientific Research Applications

2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.

properties

Product Name

2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide

Molecular Formula

C29H25N5O2S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-quinolin-3-ylacetamide

InChI

InChI=1S/C29H25N5O2S/c1-33(2)23-14-12-20(13-15-23)16-26-28(36)34(24-9-4-3-5-10-24)29(32-26)37-19-27(35)31-22-17-21-8-6-7-11-25(21)30-18-22/h3-18H,19H2,1-2H3,(H,31,35)/b26-16+

InChI Key

XINCKTQJRNYMRW-WGOQTCKBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5

Origin of Product

United States

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